REACTION_CXSMILES
|
C1(N=C=NC2CCCCC2)CCCCC1.[CH:16]([OH:19])([CH3:18])[CH3:17].[CH3:20][O:21][C:22](=[O:30])[C:23]1[CH:28]=[C:27](O)[CH:26]=[N:25][CH:24]=1.C1C=CC=CC=1>C(Cl)(Cl)Cl.Cl[Cu]>[CH:16]([O:19][C:27]1[CH:26]=[N:25][CH:24]=[C:23]([CH:28]=1)[C:22]([O:21][CH3:20])=[O:30])([CH3:18])[CH3:17]
|
Name
|
|
Quantity
|
677 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
CuCl
|
Quantity
|
7.7 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Name
|
|
Quantity
|
460 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=CN=CC(=C1)O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The organic layer was washed with 15 mL of sat. NaHCO3, water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Purification by flash silica gel chromatography (100% CHCl3)
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC=1C=NC=C(C(=O)OC)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 274 mg | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 46.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |